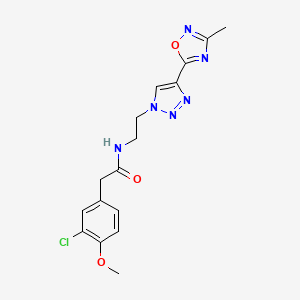![molecular formula C18H25N5O3 B2771888 2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-75-0](/img/structure/B2771888.png)
2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, other names or synonyms, and its structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity.
Synthesis Analysis
This involves looking at the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants and conditions. The yield and purity of the product at each step are also important factors.Molecular Structure Analysis
This involves analyzing the structure of the compound, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (like heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Reactions with NH-Acidic Heterocycles : Studies on the reactions of similar structural compounds with NH-acidic heterocycles demonstrate the synthesis of 4H-imidazole derivatives. These compounds were obtained through reactions involving diethylbarbituric acid and isopropyl uracil-6-carboxylate, yielding significant yields and structurally elucidated through X-ray crystallography and spectral data (Mukherjee-Müller et al., 1979).
Applications in Material Science
- Lanthanide Metal-Organic Frameworks : Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks highlights their potential in luminescence sensing of benzaldehyde derivatives. These frameworks exhibit selective sensitivity, making them promising candidates for fluorescence sensors (Shi et al., 2015).
Pharmacological Evaluations
- Pharmacological Properties : The synthesis and evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, closely related in structure, have demonstrated potential anxiolytic and antidepressant activities. These studies suggest the importance of the compound's structural class in developing new therapeutic agents (Zagórska et al., 2009).
Chemical Synthesis Methodologies
- Novel Synthesis Approaches : The creation of imidazo[1,2-a]quinolines through domino reactions with related compounds showcases innovative pathways in chemical synthesis. These methodologies offer new avenues for constructing complex heterocyclic compounds with potential applications across various fields (Iminov et al., 2008).
Molecular Scaffold Development
- Glycoluril Scaffolds : The development of glycoluril and its analogs, which share structural motifs with the compound , underscores their significance in pharmaceuticals, explosives, and supramolecular chemistry. This research highlights the continuous interest in synthesizing and exploring the properties of glycolurils (Kravchenko et al., 2018).
These insights provide a glimpse into the compound's broad potential across synthetic chemistry, material science, and pharmacology, underscoring its importance in ongoing scientific research. For a deeper exploration of these applications and to access a wealth of related studies, visit consensus.app.
Safety And Hazards
This involves looking at the safety data for the compound, including its toxicity, flammability, and potential environmental impact. Proper handling and disposal procedures would also be included in this section.
Zukünftige Richtungen
This could involve potential applications for the compound, areas for further research, and any improvements that could be made to its synthesis.
I hope this helps! If you have a specific compound or topic you’d like information on, feel free to ask!
Eigenschaften
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-10(2)23-11(3)8-21-13-14(19-16(21)23)20(7)17(26)22(15(13)25)9-12(24)18(4,5)6/h8,10H,9H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULPQBGROPMIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6484882 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)
![N-(2-chlorobenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2771817.png)
![2-(2-((3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2771818.png)


![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)

